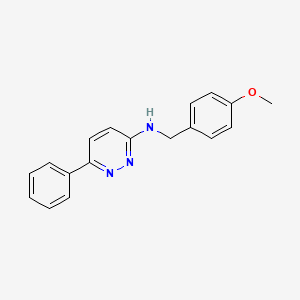

N-(4-methoxybenzyl)-6-phenylpyridazin-3-amine

Description

N-(4-Methoxybenzyl)-6-phenylpyridazin-3-amine is a pyridazine derivative featuring a 4-methoxybenzyl group attached to the pyridazine ring’s amine moiety and a phenyl substituent at the 6-position. Its molecular formula is C₁₈H₁₇N₃O, with an average molecular weight of 291.35 g/mol . This compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by its preparation from 6-bromo-N-(4-methoxybenzyl)quinazolin-4-amine intermediates, yielding 66.6% with an ESI-MS (electrospray ionization mass spectrometry) peak at m/z 358.1 [M + H]⁺ .

Properties

Molecular Formula |

C18H17N3O |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-6-phenylpyridazin-3-amine |

InChI |

InChI=1S/C18H17N3O/c1-22-16-9-7-14(8-10-16)13-19-18-12-11-17(20-21-18)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,19,21) |

InChI Key |

PFVNAQILWZYKNM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NN=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-6-phenylpyridazin-3-amine typically involves the condensation of 4-methoxybenzylamine with 6-phenylpyridazine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. Solvent selection and purification methods are also crucial to achieving high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-6-phenylpyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: NBS in the presence of light or radical initiators.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-6-phenylpyridazin-3-amine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it has been shown to exhibit anti-inflammatory activity by inhibiting the cyclooxygenase (COX) enzyme, thereby reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of N-(4-methoxybenzyl)-6-phenylpyridazin-3-amine are contextualized below through comparisons with pyridazine and quinazoline derivatives.

Pyridazine-Based Analogs

Pyridazine derivatives are often explored for their receptor-binding capabilities. Key comparisons include:

Key Observations :

- Chloro vs. Phenyl Substitution : The chloro analog () offers reactivity for further functionalization, whereas the phenyl group in the target compound may enhance π-π stacking in biological targets .

- Methoxybenzyl vs.

Quinazoline Derivatives

Quinazolines with pyridazine-linked substituents exhibit distinct synthetic and biological profiles:

Key Observations :

- The target compound’s pyridazine core lacks the fused benzene ring present in quinazolines, reducing molecular rigidity and possibly altering binding kinetics .

- Quinazolines (e.g., 7n, 7o) show higher molecular weights (~342 g/mol) due to additional aromatic systems, which may impact bioavailability compared to the target compound .

Pyridazin-3-one Derivatives

Pyridazin-3-ones (keto analogs of pyridazin-3-amine) demonstrate notable receptor agonist activity:

Key Observations :

- The ketone group in pyridazin-3-ones () confers strong FPR2 agonist activity, whereas the amine group in the target compound may favor different target interactions .

- Both classes utilize the 4-methoxybenzyl group, suggesting shared electronic effects but divergent pharmacological outcomes due to core structure differences .

Biological Activity

N-(4-methoxybenzyl)-6-phenylpyridazin-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, including synthesis, pharmacological properties, and relevant research findings.

Synthesis Methods

The synthesis of this compound involves several key steps, often beginning with the formation of the pyridazine ring followed by the introduction of the methoxybenzyl and phenyl groups. Specific synthetic routes can vary based on desired yield and purity requirements.

Biological Activities

Research indicates that this compound exhibits various biological activities, though detailed studies are still required to fully elucidate its therapeutic potential. Notable activities associated with this compound include:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridazine compounds possess antimicrobial properties, which may extend to this compound.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory effects in various models, indicating potential for therapeutic applications in inflammatory diseases.

- Analgesic Properties : Some related pyridazine derivatives have shown analgesic effects, suggesting that this compound may also possess pain-relief capabilities.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 6-Phenylpyridazin-3-amine | Lacks methoxy group; only contains phenyl substitution | Antimicrobial and anti-inflammatory effects |

| 4-Methyl-N-(4-benzyl)-6-phenyldiazine | Contains methyl group instead of methoxy | Potential analgesic properties |

| 5-Acetyl-N-(2-methylphenyl)-6-pyridazinone | Different acetyl substitution; more complex structure | Evaluated for anti-inflammatory effects |

This table illustrates how the specific substitution patterns in this compound may influence its biological activity and pharmacokinetics.

Case Studies and Research Findings

Recent studies have explored the biological activities of pyridazine derivatives extensively. For instance:

- Anti-inflammatory Studies : One study screened various pyridazine derivatives for their ability to reduce inflammation in murine models. Compounds similar to this compound showed significant reductions in inflammatory markers such as IL-β production in HL-60 cells stimulated by lipopolysaccharide .

- Cardiovascular Research : Another investigation highlighted the cardioprotective effects of related compounds during myocardial infarction in animal models, suggesting that structural modifications can enhance protective mechanisms against cardiac injury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.